Methyl (R)-3-(3-Methoxyphenyl)butanoate
Overview
Description
Methyl (R)-3-(3-Methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3 It is a methyl ester derivative of 3-(3-methoxyphenyl)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-3-(3-Methoxyphenyl)butanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (R)-3-(3-Methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (R)-3-(3-Methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (R)-3-(3-Methoxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetic acid methyl ester
- 3-Methoxybenzoic acid methyl ester
- 3-Methoxyphenylpropanoic acid methyl ester
Uniqueness
Methyl (R)-3-(3-Methoxyphenyl)butanoate is unique due to its specific structural features, such as the butanoic acid backbone and the methoxyphenyl group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(7-12(13)15-3)10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
CHCYPLMCXAVGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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